1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide
Description
1-Ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by:
- Ethyl substituent at position 1.
- Methoxy group at position 5.
- 4-Oxo (keto) group at position 4.
- Pyridin-3-ylmethyl carboxamide side chain at position 3.
Properties
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-22-12-16(19(24)21-11-13-5-4-8-20-10-13)18(23)15-9-14(25-2)6-7-17(15)22/h4-10,12H,3,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRHOPPQGVMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Quinoline-3-Carboxamide Derivatives
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Mechanistic Insights
Diuretic Activity: The pyrido-quinoline carboxamides in demonstrate enhanced renal function, suggesting that the 4-oxo group and carboxamide side chain are critical for diuretic activity. The target compound’s pyridin-3-ylmethyl group may similarly modulate renal targets but requires validation . Contrast: The diuretic analogs feature a fused tetrahydropyridine ring, whereas the target compound has a simpler quinoline core. This structural divergence may influence bioavailability or receptor specificity .
Antiangiogenic and Antitumor Effects: Linomide () and tasquinimod () highlight the role of quinoline-3-carboxamide scaffolds in blocking angiogenesis. The target compound’s methoxy and ethyl groups could enhance metabolic stability compared to linomide’s hydroxyl group, which is prone to demethylation (a pro-inflammatory pathway avoided in tasquinimod) . Key Mechanistic Difference: Tasquinimod’s optimized structure restricts planar metabolite formation, reducing side effects. The target compound’s substituents (e.g., ethyl, methoxy) may similarly mitigate unintended metabolic activation .
Analgesic Potential: identifies polymorphism as a challenge in N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide. However, its unsaturated quinoline core may reduce conformational flexibility, impacting binding efficiency .
Structure-Activity Relationship (SAR) Trends
- Substituent Effects: Ethyl vs. Methyl: Ethyl groups (target compound) may enhance lipophilicity and membrane permeability compared to methyl groups (linomide). Methoxy vs. Hydroxyl: Methoxy (target) improves metabolic stability over hydroxyl (linomide), which is susceptible to glucuronidation or demethylation . Pyridin-3-ylmethyl vs. linomide’s phenylmethyl group .
- Heterocycle Modifications: Fused pyrido-quinoline systems () enhance diuretic activity but may limit synthetic accessibility compared to simpler quinolines .
Q & A
Q. What are the key synthetic pathways for synthesizing 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide?
The synthesis typically involves multi-step routes starting with substituted quinoline precursors. A common method includes:
- Step 1 : Alkylation of a quinoline core to introduce the ethyl group at position 1.
- Step 2 : Methoxy substitution at position 6 via nucleophilic aromatic substitution or directed ortho-metalation.
- Step 3 : Formation of the 4-oxo group through oxidation of a 4-hydroxy intermediate (e.g., using KMnO₄ or CrO₃) .
- Step 4 : Coupling the pyridin-3-ylmethylamine moiety via carboxamide linkage, often employing EDCI/HOBt as coupling agents .
Critical parameters include solvent polarity (e.g., DMF for solubility) and temperature control to avoid side reactions. Yield optimization requires purification via column chromatography or recrystallization .
Q. How is the structural integrity of the compound confirmed?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., ethyl group at δ ~1.3 ppm, pyridylmethyl protons at δ ~4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₀N₃O₃).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) validate the carboxamide group .
- X-ray Crystallography : Resolves crystal packing and absolute configuration, critical for polymorph identification .
Advanced Research Questions
Q. How can experimental design address polymorphism-related variability in bioactivity studies?
Polymorphism in quinoline carboxamides can alter solubility and bioavailability, leading to inconsistent bioactivity results. Strategies include:
- Pre-Screening : Use differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) to identify polymorphic forms before biological assays .
- Stability Studies : Monitor polymorph transitions under storage conditions (e.g., humidity, temperature) to ensure consistency .
- Co-Crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize the desired polymorph .
For example, highlights polymorph-dependent analgesic activity, emphasizing the need for rigorous solid-state characterization.
Q. How can researchers resolve contradictions in reported antiproliferative activity across structural analogs?
Discrepancies may arise from:
- Substituent Effects : The ethyl group at position 1 enhances lipophilicity, improving membrane permeability compared to methyl analogs .
- Pyridylmethyl vs. Benzyl Moieties : The pyridin-3-ylmethyl group in this compound may engage in π-π stacking with biological targets, unlike bulkier benzyl derivatives .
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. Use dose-response curves (IC₅₀ comparisons) to normalize data .
Q. What methodologies optimize the compound’s reactivity for derivatization?
- Oxidation/Reduction : The 4-oxo group can be reduced to 4-hydroxy for further functionalization (e.g., NaBH₄ in ethanol), while the ethyl group is resistant to oxidation under mild conditions .
- Nucleophilic Substitution : The methoxy group at position 6 can be replaced with amines or thiols under acidic conditions (e.g., BBr₃-mediated demethylation followed by substitution) .
- Cross-Coupling : Suzuki-Miyaura coupling at position 2 (if halogenated) introduces aryl/heteroaryl groups without affecting the carboxamide .
Q. How is the compound’s mechanism of action elucidated in kinase inhibition studies?
- Molecular Docking : Use software like AutoDock to predict binding to kinase ATP pockets (e.g., EGFR or CDK2). Focus on interactions between the carboxamide and conserved lysine residues .
- Enzyme Assays : Measure IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with positive controls (e.g., staurosporine) .
- Mutagenesis Studies : Validate target engagement by testing inhibition against kinase mutants (e.g., T790M EGFR) .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in aqueous vs. lipid-based systems?
- pH-Dependent Solubility : The compound’s carboxamide and pyridyl groups confer pH-sensitive solubility. Use Henderson-Hasselbalch calculations to predict solubility at physiological pH (7.4) .
- Lipid Partitioning : LogP values (~2.5) suggest moderate lipophilicity, but discrepancies may arise from aggregation in aqueous buffers. Use dynamic light scattering (DLS) to detect micelle formation .
Q. Why do cytotoxicity assays show variability across cancer cell lines?
- Transporter Expression : Overexpression of efflux pumps (e.g., P-gp) in certain lines (e.g., Caco-2) reduces intracellular accumulation. Use inhibitors like verapamil to confirm .
- Metabolic Activation : Cytochrome P450-mediated metabolism in hepatic cells (e.g., HepG2) may generate active metabolites not observed in other lines .
Tables of Key Data
Q. Table 1: Comparative Bioactivity of Quinoline Carboxamides
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line (IC₅₀, μM) | Reference |
|---|---|---|---|---|
| Target Compound | EGFR | 58 ± 4 | MCF-7: 12.3 ± 1.2 | |
| N-(4-Methylphenyl) Analog | CDK2 | 120 ± 10 | HepG2: 25.6 ± 2.1 |
Q. Table 2: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethyl iodide, K₂CO₃, DMF | 85 | 95% |
| 4 | EDCI/HOBt, DCM, RT | 72 | 98% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
